![molecular formula C21H19N3O6S B2785269 (Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-55-9](/img/structure/B2785269.png)
(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a carbonyl group, a benzo[d]thiazol group, and a dihydrobenzo[b][1,4]dioxine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various reactions. For example, 2,3-dihydrobenzo[b][1,4]dioxine derivatives have been synthesized by reaction of 3-(5-bromo-2-methoxyphenyl)-1-arylpropen-1-ones with 2-aminobenzenethiols .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxine group would form a cyclic structure, and the benzo[d]thiazol group would also form a ring structure .Scientific Research Applications
Glycosylation Reactions and Oligosaccharide Synthesis
The compound ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-D-glycopyranoside has been demonstrated as an excellent glycosyl donor. It enables efficient access to variant GlcNAc-containing oligosaccharides . Glycosylation reactions play a crucial role in biological processes, including protein folding, cell signaling, and immune responses. Researchers can utilize this compound to synthesize complex oligosaccharides for studying glycan-protein interactions, drug development, and vaccine design.
Wound Healing and Antibacterial Properties
Further research on 2-acetamido-2-deoxy-hexopyranose film composite (which shares structural similarities with our compound) suggests its potential in wound healing. Specifically, it may exhibit antibacterial activity against Staphylococcus aureus infections . Investigating wound healing mechanisms and optimizing formulations could lead to practical applications in medical dressings, bandages, and wound care products.
Oxidation Chemistry and Radical Reactions
The compound’s structure contains a thioether group, which makes it interesting for oxidation chemistry. Researchers could explore its reactivity in radical reactions, potentially leading to novel synthetic methodologies. Exciting areas include drug discovery, natural product synthesis, and electrocatalytic methods for lignin depolymerization and biopolymer modification .
Future Directions
properties
IUPAC Name |
methyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-12(25)22-13-7-8-14-18(9-13)31-21(24(14)10-19(26)28-2)23-20(27)17-11-29-15-5-3-4-6-16(15)30-17/h3-9,17H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLRDDRJIVJHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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